molecular formula C11H12N2O3 B3043207 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid CAS No. 788772-02-1

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid

Cat. No. B3043207
CAS RN: 788772-02-1
M. Wt: 220.22 g/mol
InChI Key: GWQLYRODLADULD-UHFFFAOYSA-N
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Description

“2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid” is a compound that contains an indole nucleus . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step process. For instance, the synthesis of 2-oxo-2,3-dihydro-1H-imidazo- [1,2-a]indole-6,7-dicarbonitriles from substituted 2-amino-1-hy involves a three-step procedure . Another example is the one-pot transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture to provide 2,4-diamino-5- (5-amino-3-oxo-2,3-dihydro-1 H -pyrazol-4-yl)-5 H -chromeno [2,3- b ]pyridine-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1 H, 13 C NMR and IR spectroscopy and mass-spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the process of synthesizing 2,4-diamino-5- (5-amino-3-oxo-2,3-dihydro-1 H -pyrazol-4-yl)-5 H -chromeno [2,3- b ]pyridine-3-carbonitrile includes Knoevenagel condensation, Pinner reactions, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from its structure. It is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of a similar compound, (2S)-2-Amino-3- [ (3RS)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]propanoic acid, is C11H12N2O4 .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The resulting compound is a convenient intermediate for various disubstituted 1- (indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name

2-amino-3-(2-oxo-1,3-dihydroindol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-1-2-9-7(3-6)5-10(14)13-9/h1-3,8H,4-5,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLYRODLADULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CC(C(=O)O)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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